3-(Isobutylaminocarbonyl)phenylboronic acid
Overview
Description
3-(Isobutylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C₁₁H₁₆BNO₃. It is a boronic acid derivative, which means it contains a boron atom bonded to a phenyl group and a boronic acid functional group. This compound is used in various fields of research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
Phenylboronic acids, including 3-(isobutylaminocarbonyl)phenylboronic acid, play a significant role in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of this compound involves its interaction with other organic compounds in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is a key process in organic synthesis, allowing for the formation of carbon–carbon bonds under mild and functional group tolerant conditions .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds, making this compound a valuable tool in organic chemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known to be sensitive to the presence of water and oxygen . Therefore, the reaction is typically carried out under an inert atmosphere and in anhydrous conditions . The stability and efficacy of this compound may also be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isobutylaminocarbonyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds using boronic acids. The general procedure involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves the dehydration of boric acid with alcohols to form borate esters, which are then hydrolyzed to yield the boronic acid .
Chemical Reactions Analysis
Types of Reactions: 3-(Isobutylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
3-(Isobutylaminocarbonyl)phenylboronic acid has several applications in scientific research:
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the isobutylaminocarbonyl group.
4-(Isobutylaminocarbonyl)phenylboronic acid: A positional isomer with the same functional groups but different spatial arrangement.
3-(Methylaminocarbonyl)phenylboronic acid: A compound with a similar structure but a methyl group instead of an isobutyl group.
Uniqueness: 3-(Isobutylaminocarbonyl)phenylboronic acid is unique due to its specific functional groups, which provide distinct reactivity and properties compared to other boronic acids. Its ability to form stable yet reversible complexes with diols makes it particularly valuable in sensor development and drug delivery applications.
Properties
IUPAC Name |
[3-(2-methylpropylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-8(2)7-13-11(14)9-4-3-5-10(6-9)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCFUCPIPJUGKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397570 | |
Record name | {3-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723282-09-5 | |
Record name | {3-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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